molecular formula C15H24BNO3 B13920501 3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

3-Isopropoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B13920501
M. Wt: 277.17 g/mol
InChI Key: USEZEPKQRFXHRO-UHFFFAOYSA-N
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Description

3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine is an organic compound that features a boronic ester group and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine typically involves the following steps:

    Formation of the Boronic Ester Group: The boronic ester group can be introduced through the reaction of a suitable aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

    Introduction of the Amine Group: The amine group can be introduced via a nucleophilic substitution reaction, where an appropriate aryl halide is reacted with an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester group with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

    Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form new amine derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.

    Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to dissolve reactants and facilitate reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Amine Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine in Suzuki-Miyaura cross-coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic ester group transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex eliminates the coupled product, regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling.

    4-Aminophenylboronic Acid: Similar structure but lacks the 1-methylethoxy group.

Uniqueness

3-(1-Methylethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine is unique due to the presence of both a boronic ester group and an amine group, allowing it to participate in a wider range of chemical reactions compared to simpler boronic acids.

Properties

Molecular Formula

C15H24BNO3

Molecular Weight

277.17 g/mol

IUPAC Name

3-propan-2-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C15H24BNO3/c1-10(2)18-13-8-11(7-12(17)9-13)16-19-14(3,4)15(5,6)20-16/h7-10H,17H2,1-6H3

InChI Key

USEZEPKQRFXHRO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(C)C)N

Origin of Product

United States

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